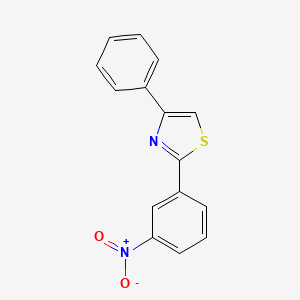

2-(3-Nitrophenyl)-4-phenylthiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

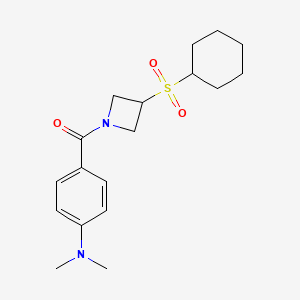

Descripción general

Descripción

The compound “2-(3-Nitrophenyl)-4-phenylthiazole” is a complex organic molecule that contains a thiazole ring, a phenyl group, and a nitrophenyl group .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, nitrophenols, which are part of this compound, are typically synthesized by nitration. Nitration is achieved using a mixture of nitric acid and sulfuric acid, which produce the nitronium ion . Another method for making aryl–NO2 group starts from halogenated phenols .Chemical Reactions Analysis

Nitro compounds, such as nitrophenols, are known to be strongly electron-withdrawing. This property makes C−H bonds alpha (adjacent) to the nitro group acidic . The presence of nitro groups in aromatic compounds retards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution .Aplicaciones Científicas De Investigación

Pharmacological Activity and Toxicity

- Research on nitrogen-containing heterocycles, including compounds similar to 2-(3-Nitrophenyl)-4-phenylthiazole, indicates their significant pharmacological potential. These compounds, particularly 1,2,4-triazoles, exhibit a range of pharmacological effects (antifungal, antidepressant, hepatoprotective, wound healing, antiviral, etc.). A study by Shcherbak, Kaplaushenko, and Belenichev (2014) showed that the acute toxicity of 4-amino-5-(2-, 3-, 4-nitrophenyl)-1,2,4-triazole-3-thiones and derivatives is influenced by the nature of substituents, highlighting their low-toxic or non-toxic nature and the relevance of structural dependencies for pharmacological activity (Shcherbak et al., 2014).

Antimicrobial Properties

- D. R. Gondhani and colleagues (2013) synthesized derivatives of 1,2,4-triazole-3-thione, which includes structures similar to this compound. These compounds displayed significant antimicrobial activities, indicating their potential as antimicrobial agents (Gondhani et al., 2013).

DNA Cleavage and Cytotoxicity Studies

- The study by Karabasannavar et al. (2017) on metal (II) complexes of a Schiff base ligand related to this compound revealed antimicrobial activity and DNA cleavage capabilities, suggesting potential applications in biochemistry and pharmacology (Karabasannavar et al., 2017).

Synthesis and Structural Analysis

- Spaleniak et al. (2007) and Wolff et al. (2013) conducted studies focusing on the synthesis and rearrangement of compounds structurally similar to this compound. These studies contribute to the understanding of the chemical properties and potential applications of these compounds in various scientific fields (Spaleniak et al., 2007); (Wolff et al., 2013).

Biological Activity and Medicinal Chemistry

- Kumar et al. (2013) synthesized thiazolo[3,2-b]-[1,2,4]-triazoles and isomeric thiazolo[2,3-c]-[1,2,4]-triazoles starting from compounds including o-nitrophenyl, a group present in this compound. Their study provided insights into the antibacterial and antifungal activities of these compounds, relevant for medicinal chemistry applications (Kumar et al., 2013).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(3-nitrophenyl)-4-phenyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2S/c18-17(19)13-8-4-7-12(9-13)15-16-14(10-20-15)11-5-2-1-3-6-11/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZHPLBTZVVENQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-Fluoropyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B3017373.png)

![6-Chloro-N-[2-(5-methyl-1,3-thiazol-2-YL)ethyl]pyridine-3-sulfonamide](/img/structure/B3017376.png)

![1-[(4-Chlorophenyl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B3017378.png)

![4-methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B3017380.png)

![Oxiran-2-yl-(2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)methanone](/img/structure/B3017382.png)

![(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1-(dimethylamino)pent-1-en-3-one](/img/structure/B3017386.png)

![N-cyclopentyl-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide](/img/structure/B3017387.png)

![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide](/img/structure/B3017392.png)